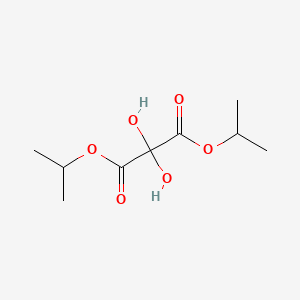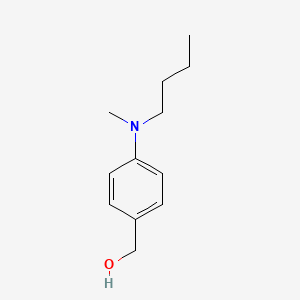
(4-(Butyl(methyl)amino)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Butyl(methyl)amino)phenyl)methanol is an organic compound with a complex structure that includes a phenyl ring substituted with a butyl(methyl)amino group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Butyl(methyl)amino)phenyl)methanol typically involves the reaction of 4-aminobenzyl alcohol with butyl bromide and methyl iodide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminobenzyl alcohol attacks the alkyl halides, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Butyl(methyl)amino)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The butyl(methyl)amino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(Butyl(methyl)amino)benzoic acid.
Reduction: 4-(Butyl(methyl)amino)phenylamine.
Substitution: Various N-substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(4-(Butyl(methyl)amino)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-(Butyl(methyl)amino)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(Butylamino)phenyl)methanol
- (4-(Methylamino)phenyl)methanol
- (4-(Dimethylamino)phenyl)methanol
Uniqueness
(4-(Butyl(methyl)amino)phenyl)methanol is unique due to the presence of both butyl and methyl groups on the amino substituent. This dual substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds.
Propiedades
Número CAS |
131719-58-9 |
|---|---|
Fórmula molecular |
C12H19NO |
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
[4-[butyl(methyl)amino]phenyl]methanol |
InChI |
InChI=1S/C12H19NO/c1-3-4-9-13(2)12-7-5-11(10-14)6-8-12/h5-8,14H,3-4,9-10H2,1-2H3 |
Clave InChI |
HSRLQYPBFUAKNF-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C)C1=CC=C(C=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


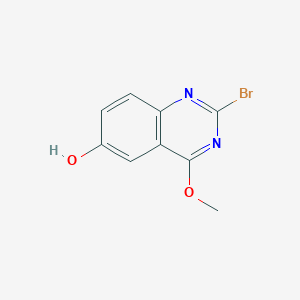
![(4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(bromodifluoromethyl)oxazolidine](/img/structure/B12835884.png)
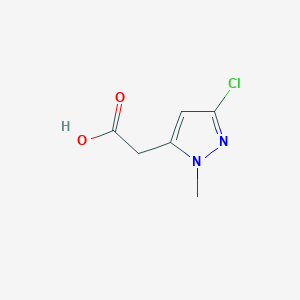
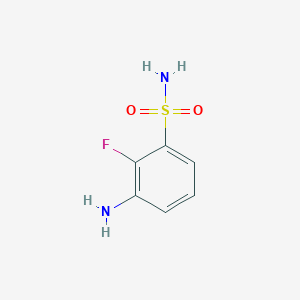
![Ethyl 2-[azetidin-3-yl(methyl)amino]acetate](/img/structure/B12835898.png)
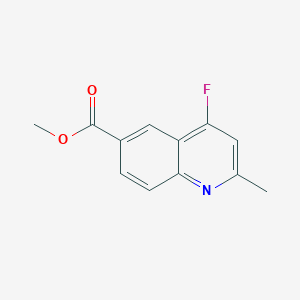
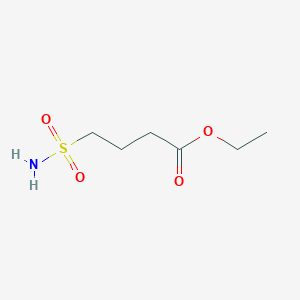
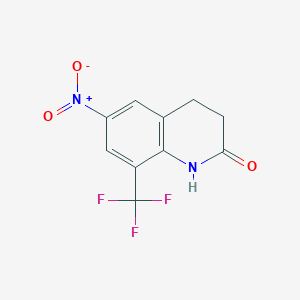

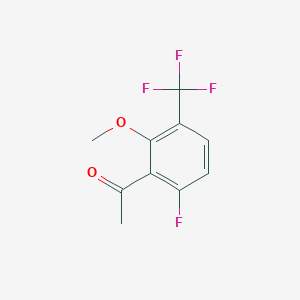

![N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine](/img/structure/B12835943.png)

